L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine

Description

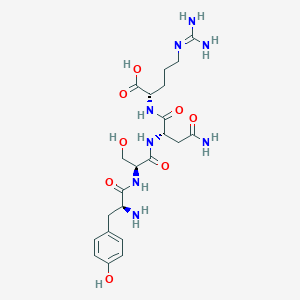

L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine is a tetrapeptide featuring a modified L-ornithine residue at the C-terminus. The N~5~-(diaminomethylidene) modification introduces a guanidino group, a structural motif critical for interactions with enzymes and receptors. This compound belongs to a class of peptides with post-translationally modified ornithine residues, which are often involved in specialized biological functions such as enzyme inhibition, metal chelation, or signaling .

Properties

CAS No. |

915224-10-1 |

|---|---|

Molecular Formula |

C22H34N8O8 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H34N8O8/c23-13(8-11-3-5-12(32)6-4-11)18(34)30-16(10-31)20(36)29-15(9-17(24)33)19(35)28-14(21(37)38)2-1-7-27-22(25)26/h3-6,13-16,31-32H,1-2,7-10,23H2,(H2,24,33)(H,28,35)(H,29,36)(H,30,34)(H,37,38)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1 |

InChI Key |

OZBLPBBGMPQJIH-VGWMRTNUSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). The process can be summarized as follows:

-

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid (L-ornithine) to a solid resin support.

Amino Acid Coupling: Sequential addition of protected amino acids (L-asparagine, L-serine, and L-tyrosine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Deprotection: Removal of protecting groups (e.g., Fmoc) using a base such as piperidine.

Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), water, and scavengers).

-

Formation of the Diaminomethylidene Group

Modification: The diaminomethylidene group is introduced by reacting the L-ornithine residue with a suitable reagent, such as cyanamide or guanidine derivatives, under controlled conditions.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Conditions: Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Products: Oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives.

-

Reduction

Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conditions: Reactions are performed under inert atmosphere (e.g., nitrogen) to prevent oxidation.

Products: Reduction of the diaminomethylidene group can yield primary amines.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Conditions: Reactions are conducted in polar solvents (e.g., dimethylformamide (DMF)) at moderate temperatures.

Products: Substitution reactions can modify the side chains of the amino acid residues.

Scientific Research Applications

L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine: has diverse applications in scientific research:

-

Chemistry

Peptide Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Catalysis: Investigated for its potential as a catalyst in organic reactions.

-

Biology

Protein-Protein Interactions: Studied for its role in mimicking protein-protein interactions.

Enzyme Inhibition: Evaluated as an inhibitor of specific enzymes.

-

Medicine

Drug Development: Explored as a lead compound for developing new therapeutic agents.

Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.

-

Industry

Biomaterials: Investigated for its potential in creating novel biomaterials with specific properties.

Biotechnology: Utilized in biotechnological applications such as biosensors and bioengineering.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways:

-

Molecular Targets

Receptors: Binds to specific cell surface receptors, modulating their activity.

Enzymes: Inhibits or activates enzymes by binding to their active sites.

-

Pathways

Signal Transduction: Influences signal transduction pathways, leading to changes in cellular responses.

Gene Expression: Modulates gene expression by interacting with transcription factors.

Comparison with Similar Compounds

Structural Analogues with Modified Ornithine Residues

The N~5~-(diaminomethylidene)-L-ornithine moiety is shared among several peptides, including:

- L-Asparaginyl-L-leucyl-L-lysyl-L-seryl-L-alanyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine (CAS 922717-93-9): A hexapeptide with a lysine residue, which may enhance solubility or electrostatic interactions .

Key Structural Differences :

Binding Affinities and Enzyme Interactions

Studies on L-ornithine derivatives highlight the importance of the N~5~ modification for binding to enzymes like Pseudomonas aeruginosa L-ornithine-N5-monooxygenase (PvdA) and ornithine transcarbamylase (OTC):

| Compound | Binding Energy (kcal/mol) | Target Enzyme | Key Interactions |

|---|---|---|---|

| L-Ornithine | -7.7 | PvdA | SER21, ASN22 |

| N-2-succinyl-L-ornithine | -12.8 | PvdA | ARG357, SER415 |

| Talotrexin | -11.0 | PvdA | TRP52, GLY396 |

| Davunetide | -11.0 | PvdA | SER167, PRO168 |

Insights :

- The N~5~-(diaminomethylidene) group in the target compound may mimic the succinyl group in N-2-succinyl-L-ornithine, enhancing binding affinity through interactions with ARG357 or similar residues .

- Unlike simple ornithine derivatives, peptide chains in the target compound could stabilize enzyme interactions via multi-residue contacts, as seen in talotrexin and davunetide .

Functional and Metabolic Comparisons

- L-Ornithine in Metabolism : Free L-ornithine is central to the urea cycle and polyamine synthesis. It indirectly regulates circadian rhythms via insulin secretion and improves sleep quality by modulating serotonin pathways .

- For example, L-ornithine derivatives like 4-guanidinobutyrate exhibit pro-inflammatory roles, while creatine (another derivative) competes with NO synthase for arginine .

Functional Implications for the Target Compound :

Pharmacokinetic Considerations

- Absorption and Bioavailability : Free L-ornithine peaks in plasma within 1 hour post-administration but is rapidly cleared . Peptides like the target compound may exhibit delayed absorption but sustained release due to protease resistance from the N~5~ modification.

- Tissue Distribution : Hydrophobic residues (e.g., phenylalanine in CAS 651357-03-8) enhance tissue penetration, whereas polar residues (e.g., asparagine in the target compound) may favor plasma retention .

Biological Activity

L-Tyrosyl-L-seryl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithine, also known by its CAS number 915224-10-1, is a bioactive compound with a complex molecular structure. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

- Molecular Formula: C22H34N8O8

- Molecular Weight: 538.6 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

This compound exhibits several biological activities that can be attributed to its structural components:

- Antioxidant Properties : The presence of amino acids such as tyrosine and serine may contribute to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.

- Antineoplastic Effects : Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells, suggesting potential for this compound in oncology.

Therapeutic Applications

The biological activities of this compound point towards various therapeutic applications:

- Cancer Treatment : Investigations into its cytotoxic effects against cancer cell lines are ongoing.

- Neuroprotective Agent : Due to its potential antioxidant properties, it may serve as a neuroprotective agent in neurodegenerative diseases.

- Antimicrobial Agent : Further research is needed to establish its efficacy against specific pathogens.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of various dipeptides, including this compound, demonstrated significant radical scavenging activity. The results indicated that this compound could effectively reduce lipid peroxidation in vitro.

Case Study 2: Antimicrobial Testing

In a recent investigation into the antimicrobial properties of novel peptides, this compound was tested against several bacterial strains. The findings suggested moderate antibacterial activity, warranting further exploration into its clinical applications.

Recent Studies

Recent research has focused on the pharmacokinetics and bioavailability of this compound. Key findings include:

- Absorption and Distribution : Studies indicate favorable absorption characteristics when administered orally.

- Metabolism : Preliminary data suggest that the compound undergoes metabolic conversion, which may enhance its bioactivity.

Comparative Analysis

A comparative analysis with similar compounds reveals that while this compound shows promising biological activities, it may not be as potent as other established bioactive peptides.

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Moderate | Under Investigation |

| Similar Compound A | High | High | Established |

| Similar Compound B | Low | Moderate | Under Investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.